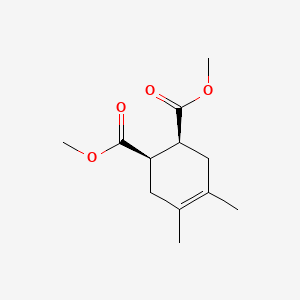
dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate is an organic compound with a unique stereochemistry It is a derivative of cyclohexene, featuring two ester groups at the 1 and 2 positions, and additional methyl groups at the 4 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate typically involves a multi-step process. One common method starts with the Diels-Alder reaction between a diene and a dienophile to form the cyclohexene ring. The specific stereochemistry is achieved through careful selection of starting materials and reaction conditions. The ester groups are introduced via esterification reactions, often using methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by esterification. The reaction conditions are optimized for high yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure consistent product quality.
化学反应分析
Types of Reactions
Dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to substitute the ester groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or dicarboxylic acids, while reduction can produce diols.
科学研究应用
Dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate involves its interaction with various molecular targets. In biochemical contexts, it may act as a substrate for enzymes, undergoing transformations that are catalyzed by these biological catalysts. The pathways involved depend on the specific reactions and conditions, but generally involve the formation and breaking of chemical bonds facilitated by the compound’s functional groups.
相似化合物的比较
Similar Compounds
Dimethyl (1R,2R)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate: A stereoisomer with different spatial arrangement of atoms.
Dimethyl (1S,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate: Another stereoisomer with distinct properties.
Dimethyl (1S,2R)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate: Yet another stereoisomer with unique characteristics.
Uniqueness
The uniqueness of dimethyl (1R,2S)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical reactions and for developing stereoselective synthesis methods.
属性
IUPAC Name |
dimethyl (1R,2S)-4,5-dimethylcyclohex-4-ene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-7-5-9(11(13)15-3)10(6-8(7)2)12(14)16-4/h9-10H,5-6H2,1-4H3/t9-,10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIHIJXHHLHRAL-AOOOYVTPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)OC)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C[C@@H]([C@@H](C1)C(=O)OC)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377625 |
Source


|
| Record name | 11P-149 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55264-91-0 |
Source


|
| Record name | 11P-149 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,6-Dihydrobenzo[h]quinazolin-2-amine](/img/structure/B1303086.png)
![2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline](/img/structure/B1303087.png)
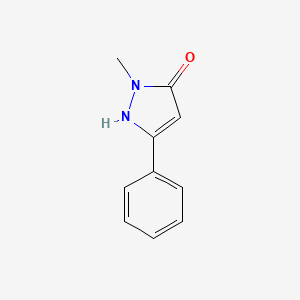
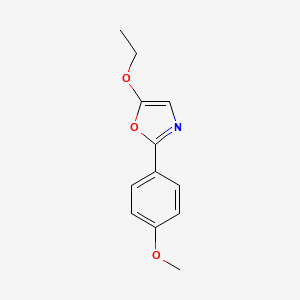
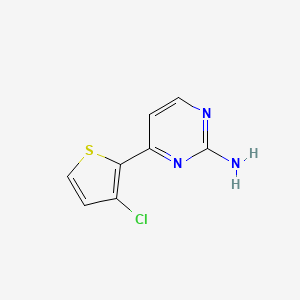

![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1303102.png)
![1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate](/img/structure/B1303103.png)

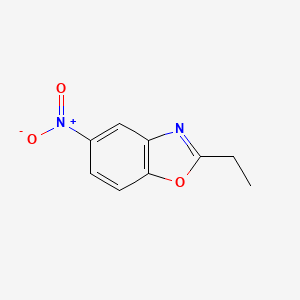
![4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1303113.png)



